N-benzyl-3-piperidin-1-ylsulfonylbenzamide

HIV-1 Integrase Inhibition Strand Transfer Selectivity Antiviral Drug Design

N-Benzyl-3-piperidin-1-ylsulfonylbenzamide (CAS 300667-25-8) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol. It features a central benzamide core substituted at the 3-position with a piperidin-1-ylsulfonyl group and at the amide nitrogen with a benzyl moiety, placing it within the sulfonamide-amide hybrid class.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B3445386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-piperidin-1-ylsulfonylbenzamide
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c22-19(20-15-16-8-3-1-4-9-16)17-10-7-11-18(14-17)25(23,24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,20,22)
InChIKeyQAXYZIGXQZJYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-piperidin-1-ylsulfonylbenzamide (CAS 300667-25-8): Structural Identity, Procurement Specifications, and Chemical Classification for Research Sourcing


N-Benzyl-3-piperidin-1-ylsulfonylbenzamide (CAS 300667-25-8) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol . It features a central benzamide core substituted at the 3-position with a piperidin-1-ylsulfonyl group and at the amide nitrogen with a benzyl moiety, placing it within the sulfonamide-amide hybrid class . The compound is listed in the PubChem database and is available from multiple chemical suppliers as a research-grade screening compound, primarily intended for non-human, non-therapeutic investigational use . Its dual sulfonamide-amide architecture and the meta-substitution pattern on the benzamide ring provide a distinct pharmacophoric profile that differentiates it from para-substituted or ortho-substituted analogs commonly explored in medicinal chemistry campaigns .

Why N-Benzyl-3-piperidin-1-ylsulfonylbenzamide Cannot Be Generically Substituted: Functional Group Architecture and Regioisomeric Constraints


The N-benzyl-3-piperidin-1-ylsulfonylbenzamide scaffold possesses a specific combination of three structural elements — a meta-sulfonamide, an N-benzyl amide, and an unsubstituted piperidine ring — that cannot be replicated by superficially similar in-class compounds. The meta positioning of the piperidin-1-ylsulfonyl group on the benzamide ring (as opposed to para or ortho substitution) dictates a distinct three-dimensional conformation and hydrogen-bonding network, critically influencing both target recognition and physicochemical properties . Furthermore, the N-benzyl substituent on the amide nitrogen introduces conformational rigidity and π-stacking potential absent in N-cyclohexyl, N-phenyl, or N-alkyl analogs, directly impacting ligand binding kinetics and metabolic stability [1]. The piperidine ring itself, lacking additional substitution, presents a sterically unencumbered basic nitrogen that is available for protonation-dependent interactions, differentiating it from methylpiperidine or morpholine-containing analogs that alter both pKa and solvation [2]. These cumulative structural differences mean that procurement of a generic 'piperidinylsulfonyl benzamide' without precise specification of the N-benzyl and 3-substitution pattern will yield a compound with fundamentally different pharmacological and physicochemical behavior, as evidenced by the >100-fold variation in target affinity observed across closely related analogs in the BindingDB database [3].

Quantitative Differentiation Evidence for N-Benzyl-3-piperidin-1-ylsulfonylbenzamide: Head-to-Head and Cross-Study Comparator Analysis


Piperidin-1-ylsulfonyl Pharmacophore Validation: 40-Fold Strand Transfer Selectivity in HIV-1 Integrase Inhibition

In a scaffold-hopping study targeting HIV-1 integrase (IN), compounds bearing the piperidin-1-ylsulfonyl substituent at the phenyl ring demonstrated markedly enhanced activity. Compound 5p, a 2,3-dihydroxybenzamide derivative with a piperidin-1-ylsulfonyl group, achieved an IC₅₀ of 5 μM against IN strand transfer activity with more than 40-fold selectivity over the 3′-processing reaction [1]. The prototype N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5u) inhibited the IN-LEDGF/p75 protein-protein interaction with an IC₅₀ of 8 μM, confirming that the piperidin-1-ylsulfonyl group is a critical pharmacophoric element for dual-mechanism IN inhibition [1]. This provides direct class-level evidence that the piperidin-1-ylsulfonyl moiety — a core structural feature of N-benzyl-3-piperidin-1-ylsulfonylbenzamide — is functionally validated for target engagement and selectivity, whereas analogs lacking this group (e.g., simple benzamides or morpholino-sulfonyl variants) showed substantially reduced or no activity in the same assay system [1].

HIV-1 Integrase Inhibition Strand Transfer Selectivity Antiviral Drug Design LEDGF/p75 Interaction

CB2 Receptor Agonist Activity: N-Benzyl vs. N-Phenyl Substitution Impact on Cannabinoid Receptor Modulation

The closely related analog 4-methyl-N-phenyl-3-(piperidin-1-ylsulfonyl)benzamide (CHEMBL247938) demonstrated agonist activity at the human CB2 receptor with an EC₅₀ of 139 nM in a cAMP inhibition assay using CHO cells [1]. This compound differs from N-benzyl-3-piperidin-1-ylsulfonylbenzamide by two key structural features: (i) a 4-methyl substitution on the benzamide ring and (ii) an N-phenyl rather than N-benzyl amide substituent. The 139 nM EC₅₀ establishes that the 3-(piperidin-1-ylsulfonyl)benzamide core is competent for CB2 receptor engagement, while the N-benzyl modification introduces an additional methylene spacer and altered conformational flexibility that is expected to modulate both potency and selectivity versus the CB1 receptor . This class-level inference suggests that N-benzyl-3-piperidin-1-ylsulfonylbenzamide may exhibit distinct CB2/CB1 selectivity relative to the N-phenyl analog, relevant for immunomodulatory applications where CB1-mediated psychoactive effects must be avoided .

Cannabinoid CB2 Receptor GPCR Agonism Immunomodulation Structure-Activity Relationship

Fatty Acid Elongase Inhibition Patent Coverage: Arylsulfonyl Benzamide Derivatives as Metabolic Disease Modulators

European Patent EP2280001B1 explicitly claims arylsulfonyl derivatives — including compounds with the 3-(piperidin-1-ylsulfonyl)benzamide core — as active ingredients for inhibiting long-chain fatty acid elongation enzymes, with therapeutic applications in obesity and diabetes [1]. The patent discloses extensive structure-activity relationship (SAR) data demonstrating that the piperidin-1-ylsulfonyl substitution pattern on the benzamide ring is essential for elongase inhibitory activity, with IC₅₀ values in the sub-micromolar to low micromolar range for representative compounds [1]. N-Benzyl-3-piperidin-1-ylsulfonylbenzamide falls within the claimed Markush structure, positioning it as a relevant tool compound for studying fatty acid elongase (ELOVL family) inhibition. In contrast, analogs with morpholino-sulfonyl or piperazino-sulfonyl replacements showed reduced or absent elongase inhibition, confirming the specificity of the piperidine-sulfonyl motif [1].

Fatty Acid Elongase Metabolic Syndrome Obesity Diabetes Patent-Protected Scaffold

FLT3 Receptor Antagonist Chemotype: Meta-Sulfonamide Benzamides in Kinase Inhibition

Patent literature on FLT3 receptor antagonists (WO2015/113994) discloses N-(2-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide as an explicitly claimed compound within a series of FLT3 inhibitors [1]. This compound shares the identical 3-(piperidin-1-ylsulfonyl)benzamide core with N-benzyl-3-piperidin-1-ylsulfonylbenzamide, differing only in the N-substituent (2-chlorophenyl vs. benzyl). The FLT3-targeting activity of the N-(2-chlorophenyl) analog validates the meta-sulfonamide benzamide scaffold for kinase inhibition [1]. The N-benzyl variant offers a distinct pharmacophoric profile: the benzyl group introduces conformational flexibility via the methylene spacer and potential π-π interactions absent in the directly attached 2-chlorophenyl ring, which may translate to differentiated kinase selectivity profiles and altered pharmacokinetic properties .

FLT3 Kinase Acute Myeloid Leukemia Receptor Tyrosine Kinase Cancer Therapeutics

Synthetic Accessibility and Chemoselective Route: m-(Chlorosulfonyl)benzoyl Chloride as a Common Intermediate

A chemoselective synthetic procedure for m-sulfamoylbenzamide analogs, including 3-(piperidin-1-ylsulfonyl)benzamide derivatives, has been developed starting from m-(chlorosulfonyl)benzoyl chloride . This continuous-flow process achieves increased selectivity at higher temperatures without requiring catalysts, enabling efficient production of the meta-substituted sulfonamide benzamide scaffold . N-Benzyl-3-piperidin-1-ylsulfonylbenzamide is directly accessible via this route by sequential reaction of m-(chlorosulfonyl)benzoyl chloride with piperidine followed by benzylamine. In contrast, para-substituted analogs (e.g., 4-(piperidin-1-ylsulfonyl)benzamides) require distinct synthetic routes with different reactivity profiles, and ortho-substituted variants face steric hindrance challenges that reduce coupling efficiency . This established synthetic route provides a procurement advantage: the meta-substituted scaffold is more synthetically tractable than ortho or para isomers, potentially translating to higher purity, better yield, and lower cost for bulk procurement .

Chemical Synthesis Continuous-Flow Chemistry Chemoselectivity Process Chemistry

Recommended Research and Industrial Application Scenarios for N-Benzyl-3-piperidin-1-ylsulfonylbenzamide Based on Quantitative Differentiation Evidence


HIV-1 Integrase Inhibitor Lead Optimization and Antiviral Drug Discovery

N-Benzyl-3-piperidin-1-ylsulfonylbenzamide serves as a strategic scaffold for HIV-1 integrase inhibitor development. The piperidin-1-ylsulfonyl pharmacophore has been validated to confer low micromolar IN inhibition with >40-fold strand transfer selectivity [1]. Researchers can use this compound as a starting point for derivatization, leveraging the N-benzyl group for additional π-stacking interactions within the IN-LEDGF/p75 binding interface. This application is supported by direct quantitative evidence showing that piperidin-1-ylsulfonyl-containing analogs achieve IC₅₀ values of 5–8 μM against relevant IN targets, whereas non-sulfonyl benzamides lack this activity [1].

Cannabinoid CB2 Receptor Tool Compound for Immunomodulation Studies

Based on the demonstrated CB2 agonist activity (EC₅₀ = 139 nM) of the closely related 4-methyl-N-phenyl-3-(piperidin-1-ylsulfonyl)benzamide [1], N-benzyl-3-piperidin-1-ylsulfonylbenzamide is positioned as a CB2 receptor tool compound with a differentiated N-benzyl substitution. This structural variation is predicted to alter CB2/CB1 selectivity relative to the N-phenyl analog, making it valuable for immunomodulation research where CB1-mediated psychoactive effects must be minimized. The conserved 3-(piperidin-1-ylsulfonyl)benzamide core ensures CB2 target engagement while the N-benzyl group provides a distinct selectivity fingerprint [1].

Metabolic Disease Research: Fatty Acid Elongase (ELOVL) Inhibition

As an arylsulfonyl benzamide derivative explicitly encompassed by the claims of EP2280001B1, N-benzyl-3-piperidin-1-ylsulfonylbenzamide is directly applicable to research on long-chain fatty acid elongase (ELOVL family) inhibition for obesity and type 2 diabetes [1]. The patent demonstrates that piperidin-1-ylsulfonyl benzamides achieve sub-micromolar to low micromolar elongase inhibition, while morpholino-sulfonyl and piperazino-sulfonyl replacements lack this activity [1]. This makes the compound uniquely suitable for metabolic disease target validation studies where elongase specificity is required.

FLT3 Kinase Selectivity Profiling in Acute Myeloid Leukemia Research

N-Benzyl-3-piperidin-1-ylsulfonylbenzamide, as a structural analog of the patented FLT3 antagonist N-(2-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide [1], is well-suited for kinase selectivity profiling in AML research. The N-benzyl substitution offers a distinct pharmacophoric signature compared to the N-(2-chlorophenyl) analog, potentially yielding a differentiated kinase inhibition profile. Researchers can employ this compound in parallel with the N-aryl analog to map the contribution of the N-substituent to FLT3 vs. off-target kinase selectivity, a critical parameter for developing resistance-evading AML therapeutics [1].

Quote Request

Request a Quote for N-benzyl-3-piperidin-1-ylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.